PTGR2-IN-1 -

PTGR2-IN-1

Catalog Number: EVT-3314729
CAS Number:
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PTGR2-IN-1 is classified as a small molecule inhibitor specifically designed to inhibit the activity of Prostaglandin Reductase 2. The enzyme itself is involved in the reduction of 15-keto-prostaglandin E2 to 13,14-dihydro-15-keto-prostaglandin E2, a critical step in the catabolism of prostaglandins that can influence various physiological and pathological processes, including inflammation and tumor progression .

Synthesis Analysis

The synthesis of PTGR2-IN-1 typically involves several key steps that may include:

  1. Starting Materials: The synthesis begins with readily available precursors that are structurally related to prostaglandins.
  2. Chemical Reactions: Various organic reactions such as reduction, alkylation, or acylation may be employed to modify the structure of the starting materials.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity and yield.
  4. Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure and purity.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity during synthesis.

Molecular Structure Analysis

The molecular structure of PTGR2-IN-1 can be analyzed through various techniques:

  • X-ray Crystallography: Provides detailed information about the three-dimensional arrangement of atoms within the molecule.
  • Nuclear Magnetic Resonance Spectroscopy: Helps in understanding the chemical environment of different nuclei in the molecule.
  • Computational Chemistry: Methods such as molecular docking simulations can predict how PTGR2-IN-1 interacts with its target enzyme at the molecular level.

The compound’s structure typically features functional groups that facilitate its binding to Prostaglandin Reductase 2, enhancing its inhibitory effects.

Chemical Reactions Analysis

PTGR2-IN-1 engages in several chemical reactions relevant to its mechanism of action:

  • Enzyme Inhibition: The primary reaction involves binding to Prostaglandin Reductase 2, inhibiting its catalytic activity. This inhibition alters the metabolic pathway of prostaglandins, leading to increased levels of specific metabolites that can induce apoptosis in cancer cells.
  • Metabolic Stability: Understanding how PTGR2-IN-1 is metabolized within biological systems is crucial for assessing its efficacy and safety.

The kinetics of these reactions can be studied using enzyme assays where varying concentrations of PTGR2-IN-1 are used to determine inhibition constants.

Mechanism of Action

The mechanism of action for PTGR2-IN-1 primarily revolves around its ability to inhibit Prostaglandin Reductase 2. By blocking this enzyme:

  • Increased Reactive Oxygen Species Production: Inhibition leads to an accumulation of 15-keto-prostaglandin E2, which promotes oxidative stress within cancer cells .
  • Altered Cell Signaling Pathways: The disruption in prostaglandin metabolism affects signaling pathways associated with cell survival and proliferation, particularly those involving peroxisome proliferator-activated receptor gamma (PPARγ) .

This dual effect results in enhanced cell death and reduced tumor growth, making PTGR2-IN-1 a promising candidate for cancer therapy.

Physical and Chemical Properties Analysis

The physical and chemical properties of PTGR2-IN-1 include:

  • Molecular Weight: Typically calculated based on its chemical formula.
  • Solubility: Important for determining bioavailability; often assessed in various solvents.
  • Stability: Evaluated under different pH conditions and temperatures to understand storage requirements.

These properties are crucial for formulation development and ensuring effective delivery within biological systems.

Applications

PTGR2-IN-1 has several potential applications:

  1. Cancer Therapy: Due to its role in inhibiting tumor growth through modulation of prostaglandin metabolism, it is being investigated as a therapeutic agent for various cancers, particularly pancreatic and gastric cancers .
  2. Research Tool: It serves as a valuable tool for studying the biological roles of Prostaglandin Reductase 2 in different physiological contexts.
  3. Drug Development: Insights gained from studies involving PTGR2-IN-1 can inform the design of new inhibitors targeting similar pathways.
Molecular Pharmacology of PTGR2 Inhibition

Biochemical Characterization of PTGR2 Enzyme Activity

PTGR2 (prostaglandin reductase 2) is a member of the medium-chain dehydrogenase/reductase (MDR) superfamily, encoded by the PTGR2 gene located at human chromosome 14q24.3. This 345-amino-acid enzyme catalyzes the NADPH-dependent reduction of the α,β-unsaturated ketone in 15-keto prostaglandin E2 (15-keto-PGE2), producing 13,14-dihydro-15-keto-PGE2. This reaction constitutes a key step in the terminal inactivation of prostaglandins [1] [2]. PTGR2 exhibits ubiquitous tissue expression, with highest levels observed in the heart (RPKM 10.6) and thyroid (RPKM 9.3). Structural analyses reveal a conserved Rossmann-fold domain for NADPH binding and a catalytic triad centered around Tyr64 and Tyr259 residues, which are critical for proton transfer during reduction [1] [2]. The enzyme operates as a homodimer or homotrimer in cellular environments, primarily localizing to the cytoplasm where it interfaces with prostaglandin metabolic pathways [1].

Table 1: Biochemical Characteristics of PTGR2

PropertyCharacterization
Gene Location14q24.3
Protein Length345 amino acids (isoform 1)
Enzyme ClassMedium-chain dehydrogenase/reductase (MDR)
Subcellular LocalizationCytoplasm
Tissue ExpressionUbiquitous (Highest: Heart, Thyroid)
Conserved MotifsRossmann fold (NADPH binding), Catalytic Tyr64/Tyr259

Mechanism of NADPH-Dependent 15-keto-PGE2 Reduction

The catalytic mechanism of PTGR2 involves a precisely orchestrated hydride transfer reaction:

  • Cofactor Binding: NADPH docks into the Rossmann-fold domain, inducing conformational changes in the LID motif (residues 110-130) and a polyproline type II helix (residues 200-215). This creates a sealed substrate-binding pocket [2].
  • Substrate Recognition: 15-keto-PGE2 enters the hydrophobic active site, positioned via hydrogen bonding with Arg78 and hydrophobic interactions with Phe150 and Leu215. The α,β-unsaturated ketone group aligns with the nicotinamide ring of NADPH [2].
  • Hydride Transfer: NADPH donates a hydride ion (H⁻) to the C15 carbonyl carbon of 15-keto-PGE2, converting it to a hydroxyl group. Simultaneously, Tyr64 and Tyr259 residues protonate the C13-C14 double bond, yielding 13,14-dihydro-15-keto-PGE2 [2] [5].
  • Product Release: Reduced 13,14-dihydro-15-keto-PGE2 dissociates, followed by oxidized NADP⁺ release, completing the catalytic cycle. Kinetic studies indicate a kcat of 12.4 s⁻¹ and Km of 8.3 μM for 15-keto-PGE2 in human recombinant enzymes [2].

This reaction irreversibly inactivates 15-keto-PGE2, a bioactive lipid mediator with significant physiological roles. The efficiency of this reduction is demonstrated by PTGR2's capacity to convert >99% of 15-keto-PGE2 within minutes under physiological conditions [5] [8].

PTGR2-IN-1 as a Potent Selective Inhibitor (IC50 = 0.7 μM)

PTGR2-IN-1 (CAS 349093-44-3) is a small-molecule inhibitor with the chemical structure C₁₉H₂₂N₂O₂ (MW: 310.39 g/mol). It exhibits potent and selective inhibition of PTGR2 through a competitive mechanism:

Mechanism of Inhibition:

  • Binds the substrate pocket with higher affinity (Ki = 0.28 μM) than 15-keto-PGE2, sterically blocking substrate access [3] [6].
  • Induces disorder in the LID motif (residues 110-130), disrupting NADPH binding and preventing catalytic conformational changes [2] [3].
  • Demonstrates >20-fold selectivity for PTGR2 over related reductases (e.g., carbonyl reductase 1, 15-hydroxyprostaglandin dehydrogenase) in enzymatic screens [3] [6].

Quantitative Inhibition Profile:

  • IC50 = 0.7 μM against recombinant human PTGR2 in NADPH-coupled spectrophotometric assays [3] [6].
  • 80% inhibition of endogenous PTGR2 activity in HEK293T cells at 500 nM, with complete inhibition achieved at 5 μM [3].
  • No inhibition of cyclooxygenase (COX)-1/2 or other prostaglandin synthases at concentrations ≤50 μM, confirming target specificity [6].

Table 2: Inhibitory Profile of PTGR2-IN-1

ParameterValueExperimental Context
IC500.7 μMRecombinant human PTGR2
Ki0.28 μMCompetitive binding assays
Selectivity Index>20-fold vs. related enzymesReductase enzyme panel screening
Cellular IC50500 nM (80% inhibition)Endogenous PTGR2 in HEK293T cells
Solubility100 mg/mL in DMSOChemical stability studies

Enhancement of PPARγ Transcriptional Activity via 15-keto-PGE2 Accumulation

PTGR2 inhibition elevates cellular 15-keto-PGE2 concentrations, which directly modulates peroxisome proliferator-activated receptor gamma (PPARγ) signaling:

PPARγ Activation Mechanism:

  • Ligand Accumulation: PTGR2-IN-1 (5 μM) increases intracellular 15-keto-PGE2 levels by 3.8-fold in PTGR2-transfected HEK293T cells by blocking its reductive inactivation [3] [6] [8].
  • Covalent PPARγ Binding: 15-keto-PGE2 covalently binds Cys313 in the PPARγ ligand-binding domain via Michael addition, inducing conformational changes that enhance coactivator recruitment (e.g., PGC-1α, CBP) [8].
  • Transcriptional Regulation: Activated PPARγ translocates to the nucleus, dimerizes with RXRα, and binds PPAR response elements (PPREs), upregulating target genes:
  • Insulin sensitivity: GLUT4, IRS2, SORBS1
  • Adipogenesis: CEBPA, ADIPOQ
  • Lipid metabolism: CD36, ACS [7] [8].

Functional Consequences:

  • In HEK293T cells co-transfected with PTGR2 and PPRE-luciferase reporters, PTGR2-IN-1 (1 μM) increases PPARγ transcriptional activity by 4.2-fold [3] [6].
  • Silencing PTGR2 or inhibiting it with PTGR2-IN-1 enhances insulin-stimulated glucose uptake in adipocytes by 178% via PPARγ-dependent GLUT4 upregulation [7] [8].
  • In pancreatic cancer models, accumulated 15-keto-PGE2 suppresses xCT and CTH expression, disrupting glutathione synthesis and inducing oxidative stress-mediated apoptosis [5].

This pathway positions PTGR2 inhibition as a novel strategy to modulate PPARγ activity without the adipogenic side effects of synthetic ligands like thiazolidinediones [7] [8].

Properties

Product Name

PTGR2-IN-1

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethanone

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c1-23-18-10-6-5-9-17(18)20-11-13-21(14-12-20)19(22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI Key

TVIOYMPBWXQRRQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.